molecular formula C12H12N2O2 B10784842 Tetrantoin CAS No. 6270-37-7

Tetrantoin

Cat. No.: B10784842
CAS No.: 6270-37-7
M. Wt: 216.24 g/mol
InChI Key: ZWYUGDUPLSGYSK-UHFFFAOYSA-N
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Description

Historical Context and Early Research Perspectives on Tetrantoin (B1682237)

The historical study of this compound is intertwined with the broader research into hydantoin (B18101) derivatives. Hydantoin itself, also known as imidazolidine-2,4-dione, was first isolated in 1861 by Adolf von Baeyer through the hydrogenation of allantoin. nih.gov This discovery laid the groundwork for the investigation of compounds containing the imidazolidinedione ring system.

Early research perspectives on hydantoin derivatives were significantly shaped by the discovery of their biological activities, notably as anticonvulsants. Phenytoin (B1677684) (5,5-diphenylhydantoin), a well-known diaryl substituted hydantoin, emerged as a key compound in this area and has a notable history of use as an antiepileptic drug. sigmaaldrich.com

This compound, specifically, was identified as a hydantoin derivative and its properties were explored in early academic studies. A publication from 1957 referred to it as "Spirodon (this compound): A new anticonvulsant of the hydantoin group," indicating that initial research focused on its potential anticonvulsant properties. google.com This early work positioned this compound as a compound of interest within the growing field of medicinal chemistry exploring the therapeutic potential of the hydantoin scaffold.

Classification of this compound within Hydantoin and Imidazolidinedione Chemistry

This compound is classified as a derivative of hydantoin, which is systematically named imidazolidine-2,4-dione. nih.govuni.lu This classification is based on its core chemical structure, which features a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, specifically at the 2 and 4 positions of the imidazolidine (B613845) ring. nih.govuni.lu

The structure of this compound is more precisely described as a spiro compound, where the imidazolidine-2,4-dione ring shares a single carbon atom with another ring system. This structural feature distinguishes this compound from simpler substituted hydantoins like phenytoin, where substituents are directly attached to ring atoms. The formal name for this compound reflects this spirocyclic nature: spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione. nih.gov This places this compound within the subclass of spirohydantoins or spiro-imidazolidinedione derivatives.

Compounds containing the imidazolidinedione core are recognized as a significant class of heterocycles in organic chemistry due to their diverse chemical reactivity and the wide range of biological activities observed among their derivatives. sigmaaldrich.com this compound's classification as a spiro-imidazolidinedione highlights its structural relationship to this important chemical family.

Contemporary Academic Significance and Research Trajectories of this compound

In contemporary academic research, this compound continues to hold significance primarily as a representative example within the broader study of hydantoin and imidazolidinedione chemistry. While dedicated research programs focused exclusively on this compound may be less prevalent compared to more widely used pharmaceuticals, its inclusion in various studies underscores its ongoing relevance.

Current research trajectories involving hydantoin derivatives encompass diverse areas, including novel synthesis methodologies and the exploration of a wide spectrum of potential biological activities beyond the historical focus on anticonvulsant properties. google.com Academic investigations explore the synthesis of new hydantoin analogues with modified structures, including spirocyclic systems, to investigate their chemical properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUGDUPLSGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872033
Record name 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52094-70-9, 6270-37-7
Record name Tetrantoin
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Record name Tetrantoin
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Preclinical Pharmacological and Biological Investigations of Tetrantoin and Its Hydantoin Analogs

In Vitro Studies of Biological Activity

In vitro studies provide valuable insights into the cellular and molecular effects of compounds. Investigations into Tetrantoin (B1682237) and other hydantoin (B18101) derivatives have explored a range of biological activities in controlled laboratory settings.

Assessment of Anticonvulsant Properties in Cellular Models

While the primary assessment of anticonvulsant properties often involves in vivo seizure models, cellular models can offer insights into potential mechanisms. Hydantoin derivatives, including established anticonvulsants like phenytoin (B1677684), are known to influence neuronal excitability. Phenytoin, for instance, is described as a non-sedative antiepileptic agent with anticonvulsant activity, and its mechanism involves effects on ion channels, active transport, and general membrane stabilization. ctdbase.org Although specific in vitro cellular model data for this compound's anticonvulsant properties were not detailed in the reviewed literature, studies on hydantoin analogs in cellular contexts are relevant to understanding the potential mechanisms by which this class of compounds exerts its effects on neuronal activity.

Exploration of Enzyme Inhibition by Hydantoin Derivatives (e.g., MEK1/2, TDP1/2)

Hydantoin derivatives have been investigated for their ability to inhibit various enzymes. For example, biaryl substituted hydantoin compounds have been explored as TACE inhibitors. researchgate.net Additionally, hydantoins and thiohydantoins derived from amino acids have demonstrated promising inhibitory potential against Canavalia ensiformis urease (CEU) in in vitro assays. nih.gov One specific hydantoin derivative, derived from L-methionine, was identified as a potent inhibitor of CEU with a Ki value of 0.99 mM. nih.gov Molecular docking studies suggested that the hydantoin ring can act as a pharmacophoric group, binding through hydrogen bonding interactions with residues in the enzyme's active and/or allosteric site. nih.gov While the search results did not provide specific data on the inhibition of MEK1/2 or TDP1/2 by this compound or its close analogs, the broader class of hydantoin derivatives has shown enzyme inhibitory capabilities. Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a target in cancer therapy, and while some Tdp1 inhibitors have been identified, they were not described as hydantoin derivatives in the reviewed abstracts. nih.gov

Evaluation of Other Diverse Pharmacological Activities of Hydantoin Compounds (e.g., Antitumor, Antimicrobial)

Beyond anticonvulsant activity, hydantoin compounds have been evaluated for a range of other pharmacological properties in vitro. These include antitumor and antimicrobial activities.

Several studies have investigated the antitumor potential of hydantoin derivatives against various cancer cell lines. rsc.orgresearchgate.netmdpi.comnih.govaacrjournals.orgekb.egresearchgate.net Novel phenylmethylene hydantoins inspired by marine natural products have shown potent in vitro antitumor activities against human mammary and prostate cancer cell lines, exhibiting antiproliferative, antimigratory, and anti-invasive properties. rsc.org Some hydantoin derivatives have demonstrated cytotoxicity against human cancer cell lines, with varying IC50 values depending on the specific compound and cell line. researchgate.netmdpi.comresearchgate.net Certain hydantoin derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. aacrjournals.orgresearchgate.net The mechanisms underlying the antitumor activity of hydantoin derivatives are diverse and can involve the inhibition of targets such as EGFR, modulation of cell cycle, and induction of apoptosis. aacrjournals.orgekb.eg

Hydantoin derivatives have also exhibited antimicrobial activity against various microorganisms, including bacteria and fungi. researchgate.netsciforum.netsciforum.netnih.govresearchgate.netijnrd.orgresearchgate.net Studies have assessed the in vitro antibacterial and antifungal activity of synthetic hydantoin derivatives, including substituted hydantoins, spirohydantoins, and annulated bicyclic and tricyclic hydantoins, by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). sciforum.netsciforum.netresearchgate.net These compounds have shown moderate antibacterial and weak antifungal activity, with the intensity varying based on the structure and concentration of the substance and the type of organism. sciforum.netsciforum.net Certain membrane-active hydantoin derivatives have shown significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA. nih.gov

Analysis of Cellular Differentiation and Proliferation Modulation

Hydantoin derivatives have been explored for their effects on cellular differentiation and proliferation. Some hydantoin derivatives have demonstrated the ability to modulate cellular proliferation, inhibiting the growth of various cell lines, including cancer cells. nih.govaacrjournals.orgresearchgate.netgoogle.com Studies have also investigated the potential of hydantoin derivatives, particularly those structurally similar to thalidomide (B1683933), to induce cell differentiation. researchgate.net Certain new hydantoin derivatives containing glutarimide (B196013) or succinimide (B58015) moieties have shown cell differentiation-inducing activity on human leukemia cell line HL-60 and anti-angiogenic activity on human umbilical vein endothelial cells (HUVEC). researchgate.net These compounds were found to be more effective than thalidomide in these in vitro assays. researchgate.net

In Vivo Preclinical Research Models for Hydantoin-Based Compounds

In vivo preclinical research models, particularly in rodents, are crucial for evaluating the efficacy and pharmacological profile of potential therapeutic agents, especially for conditions like epilepsy.

Rodent Models for Anticonvulsant Activity Screening (e.g., Maximal Electroshock Seizure (MES) Test)

Rodent models, such as the Maximal Electroshock Seizure (MES) test and the pentylenetetrazol (PTZ) seizure model, are widely used for screening the anticonvulsant activity of compounds. nih.govresearchgate.netsaspublishers.commdpi.comfrontiersin.orgnih.gov The MES test, which involves inducing a generalized tonic-clonic seizure by electrical stimulation, is a well-established model that has contributed to the identification and development of several antiseizure medications, including phenytoin. nih.govnih.gov this compound is an anticonvulsant of the hydantoin group and has been mentioned in the context of anticonvulsant screening. ijacskros.comgoogle.comgoogleapis.comgoogle.comgoogle.com Hydantoin analogs, such as phenytoin, have been extensively evaluated in the MES model. nih.govmdpi.comnih.gov Studies on new hydantoin derivatives have utilized both the MES and PTZ models to assess their anticonvulsant properties in mice, comparing their efficacy to standard drugs like phenytoin and valproic acid. researchgate.netsaspublishers.commdpi.comfrontiersin.org These in vivo models are essential for determining the protective effects of compounds against different types of seizures and evaluating their potency. saspublishers.comfrontiersin.org

Neurotoxicity Evaluation in Preclinical Animal Models

Neurotoxicity evaluation is a critical component of preclinical assessment for compounds intended for neurological applications, such as anticonvulsants. Studies involving hydantoin derivatives commonly employ animal models to assess potential adverse effects on the nervous system. ffhdj.comcreative-animodel.com These evaluations aim to determine the dose at which neurotoxic effects become apparent, often expressed as the median neurotoxic dose (TD50). ffhdj.com

Standard preclinical neurotoxicity testing in rodents, such as mice and rats, can involve a range of functional assays. ffhdj.comcreative-animodel.com Neurobehavioral profiling is frequently utilized, including tests like the "rotating rod" test, which assesses motor coordination and balance. ffhdj.com Electrophysiological profiling and histopathological evaluations of nervous tissue are also employed to provide a comprehensive understanding of a compound's neurotoxic potential. creative-animodel.com While specific detailed neurotoxicity data solely for this compound in preclinical animal models is not extensively detailed in the provided search results, the methodologies applied to hydantoin derivatives in general, including the determination of TD50, are relevant to the preclinical investigation of compounds like this compound. ffhdj.comcreative-animodel.com

Structure-Activity Relationship (SAR) Studies for this compound and Related Hydantoins

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure influence its biological effects. For this compound and related hydantoins, SAR investigations aim to identify the molecular features responsible for their pharmacological activities, such as anticonvulsant effects, and to guide the design of optimized derivatives. acs.orgnih.govoncodesign-services.com

Elucidation of Molecular Features Governing Pharmacological Effects

SAR studies on hydantoin derivatives have revealed key molecular features that govern their pharmacological effects. The central hydantoin ring is often considered important for activity, particularly in the context of binding to targets like voltage-gated sodium channels, which are relevant for anticonvulsant action. acs.orgnih.govnih.gov Substituents on the hydantoin core significantly influence potency and selectivity. For instance, studies on phenylmethylenehydantoins have shown that the nature and position of substituents on the phenyl ring, including alkyl, halogeno, trifluoromethyl, and alkoxyl groups, can impact anticonvulsant activity. nih.gov Lipophilicity (often represented by log P) and electronic properties, such as LUMO energy, have been identified as critical parameters correlating with the anticonvulsant activity of certain hydantoin series. nih.gov The presence of lipophilic substituents can be particularly important, especially for compounds with longer side chains, in determining binding affinity to targets like voltage-gated sodium channels. acs.orgnih.gov

Principles of Rational Drug Design for Optimized Hydantoin Derivatives

Rational drug design principles are applied to the development of optimized hydantoin derivatives based on the insights gained from SAR studies. neupsykey.com This process involves using the understanding of how structural features relate to biological activity to design new compounds with improved efficacy, reduced toxicity, and enhanced pharmacokinetic properties. oncodesign-services.comneupsykey.com

Key principles include the targeted modification of substituents on the hydantoin scaffold to modulate lipophilicity, electronic distribution, and steric bulk, thereby influencing interaction with biological targets. acs.orgnih.govnih.gov For example, SAR data can guide the introduction or modification of alkyl or aryl groups at specific positions on the hydantoin ring to optimize binding to voltage-gated sodium channels or other relevant targets. acs.orgnih.govnih.gov Pharmacophoric hybridization, which involves combining the hydantoin scaffold with other bioactive moieties, is another strategy used in rational drug design to develop compounds with potentially enhanced or multi-targeted activity. ekb.eg Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular modeling, are also employed to predict the activity of new compounds and further refine structural modifications before synthesis and testing. oncodesign-services.com The goal is to iteratively design and synthesize analogs with optimized properties based on the established SAR, leading to the identification of promising drug candidates. oncodesign-services.comneupsykey.com

Data Table Example (Illustrative, based on general SAR findings for hydantoins):

Compound Class (Example)Key Structural Feature(s)Observed Activity (e.g., Anticonvulsant)Relevant SAR Insight (Example)
PhenylmethylenehydantoinsAlkyl substituents on phenyl ringGood activityAlkylation can enhance anticonvulsant potency. nih.gov
PhenylmethylenehydantoinsPolar groups on phenyl ringLess active or inactivePolar groups may reduce anticonvulsant activity. nih.gov
HydantoinsLong alkyl side chainsSimilar activity to non-hydantoinsHydrophobic properties of side chain are significant. acs.orgnih.gov
HydantoinsShorter side chainsHydantoin ring is importantHydantoin core contributes to binding with shorter chains. acs.orgnih.gov

Molecular Mechanisms and Signaling Pathways Associated with Tetrantoin Action

Identification and Characterization of Molecular Targets of Tetrantoin (B1682237)

Identifying the specific molecular targets of this compound provides insight into its mechanism of action at the cellular level. This involves studies to determine which biological molecules, such as receptors or enzymes, this compound binds to and how strongly it interacts with them.

Receptor and Enzyme Binding Affinity Studies (e.g., Dihydropteroate (B1496061) Synthase)

Studies investigating the binding affinity of this compound to various receptors and enzymes are fundamental in target identification. Dihydropteroate synthase (DHPS) is an enzyme that has been mentioned in the context of hydantoin (B18101) derivatives and their potential interactions researchgate.net. DHPS is an enzyme essential for folic acid synthesis in bacteria and is a known target for sulfonamide antibiotics, which are structural analogs of para-aminobenzoic acid (PABA), a substrate for DHPS patsnap.comwikipedia.org. By inhibiting DHPS, these drugs prevent the production of folic acid, which is vital for bacterial growth and replication patsnap.com. While some hydantoin derivatives have shown inhibitory effects on certain enzymes researchgate.net, the specific binding affinity of this compound to DHPS requires detailed investigation through techniques such as enzyme inhibition assays and binding experiments. In silico studies, such as molecular docking, can also provide predictions about the potential binding of compounds like this compound to enzyme active sites researchgate.net.

Investigations into Target Selectivity of this compound and its Analogs

Target selectivity is a critical aspect of drug development, referring to a compound's ability to bind specifically to its intended target with minimal interaction with other biological molecules nih.gov. Investigations into the target selectivity of this compound and its analogs are important to understand the breadth of their biological effects and potential off-target interactions thebioscan.com. The structural modifications on the hydantoin core can significantly influence the biological activity and physicochemical properties of the compound, potentially impacting their selectivity towards different targets ontosight.ai. Studies comparing the binding affinities of this compound and its derivatives to a panel of potential targets are necessary to establish their selectivity profile. This can involve a combination of experimental binding assays and computational approaches.

Modulation of Intracellular Signaling Cascades by Hydantoin Derivatives

Hydantoin derivatives have been shown to interfere with various cellular signaling pathways researchgate.netthebioscan.comresearchgate.net. This modulation of intracellular cascades is a key aspect of their biological activity, particularly in areas like anticancer research where they have been observed to induce apoptosis and inhibit cell proliferation researchgate.netthebioscan.com.

Effects on Kinase Signal Transduction Pathways

Kinase signal transduction pathways play crucial roles in numerous cellular processes, including growth, differentiation, and metabolism. Aberrant kinase activity is implicated in various diseases, making kinases important drug targets. Some hydantoin derivatives have been explored for their potential as kinase inhibitors researchgate.netacs.orgresearchgate.net. For example, certain 1,5-disubstituted hydantoins have shown inhibition capabilities against EGFR kinase acs.orgiiarjournals.org. Studies investigating the effects of this compound on specific kinase pathways would involve experiments such as kinase activity assays and Western blotting to assess the phosphorylation status of key proteins in the pathway.

Computational and Systems Biology Approaches in Mechanistic Elucidation

Computational and systems biology approaches play an increasingly important role in understanding the molecular mechanisms of compounds like this compound. These methods can complement experimental studies by providing insights into potential interactions and predicting biological activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target researchgate.netresearchgate.net. This method simulates the interaction between the molecule and the binding site of a protein, providing information about the potential binding modes and the strength of the interaction nih.govnih.gov. Ligand-protein interaction analysis delves deeper into the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that occur between the compound and the target protein wikipedia.orgnih.govyoutube.com. In silico studies, including molecular docking, have been used to predict the conformation of hydantoin derivatives and their potential to bind to the active sites of enzymes like dihydropteroate synthase researchgate.net. These computational approaches can help prioritize potential targets for experimental validation and provide a structural basis for understanding the observed biological activity.

In Silico Prediction of Biological Activity and Pathway Perturbation

In silico methods play a crucial role in modern drug discovery and characterization, allowing for the prediction of biological activities, potential targets, and interactions with biological systems based on computational analysis of chemical structures. These methods can complement experimental studies by providing initial insights and guiding further research.

For compounds structurally related to this compound, specifically novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, computational studies have been conducted to assess various properties. These studies included the prediction of physiochemical properties, drug-likeliness features, and oral bioavailability using tools like Swiss ADME. ijacskros.com Additionally, toxicity predictions were performed using online web servers such as ProTox-II. ijacskros.com These in silico evaluations provide valuable data regarding the potential pharmacokinetic profile and safety aspects of these compounds, which share structural similarities with this compound. ijacskros.com

The concept of in silico prediction extends to anticipating the biological activity spectrum of a compound, including its potential mechanisms of action and interactions with metabolic enzymes and transporters. way2drug.comresearchgate.net Software like PASS (Prediction of Activity Spectra for Substances) utilizes structural formulas to predict a wide range of biological activities. way2drug.com Furthermore, computational approaches can be used to predict potential drug targets by analyzing chemical structure similarity and classifying molecules based on their predicted biological activity profiles. researchgate.netnih.gov

Pathway perturbation analysis, often supported by computational methods, aims to understand how a compound might influence or disrupt specific biological pathways. nih.govnih.gov While direct studies on this compound's effects on specific pathways are not available, in silico methods can predict potential interactions with components of various signaling networks, offering hypotheses for experimental validation. The analysis of pathway perturbations is crucial for linking the effects of a compound at the molecular level to observed phenotypic changes. nih.gov

Modeling of Metabolic and Signaling Networks Relevant to Drug Action

Modeling of metabolic and signaling networks provides a systems-level perspective on how drugs interact with the complex biological environment of a cell or organism. Metabolic network modeling, often employing techniques like Flux Balance Analysis (FBA), allows for the quantitative estimation of intracellular metabolic fluxes and the analysis of network properties such as growth yield and robustness. mdpi.comwikipedia.orgfrontiersin.orgnih.govgithub.com These models are built upon the annotated metabolic genes and reactions of an organism, creating a mathematical representation of its metabolism. wikipedia.orgfrontiersin.org While widely applied in the study of various organisms and for metabolic engineering purposes, the specific application of metabolic network modeling to understand the action or metabolism of this compound is not detailed in the provided search results.

Similarly, signaling network modeling focuses on the intricate interactions between cellular signaling pathways. nih.govfrontiersin.orgosti.govplos.orgbiorxiv.org These models aim to capture the complex organization and emergent properties of signaling networks, such as bistability and ultrasensitivity. nih.gov By integrating experimental data, computational models can help reconstruct temporal signaling networks and identify key components and interactions that are affected by external stimuli or the presence of a drug. frontiersin.org Different mathematical approaches are utilized for modeling signaling networks, contributing to a theoretical understanding of these complex systems. nih.gov Although these modeling techniques are powerful tools for understanding drug action within the context of cellular communication, specific applications involving this compound were not found in the search results.

However, the principles of these modeling approaches are relevant to studying compounds like this compound. By integrating data from in silico predictions, experimental findings (when available), and known biological interactions, it is theoretically possible to develop models that could shed light on how this compound might influence metabolic flows or perturb signaling cascades. Such modeling efforts would require comprehensive biological data specific to this compound's interactions and effects.

Computational Data for Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives

Computational studies on spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, structurally related to this compound, have provided insights into their predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity. The following table summarizes some of the ADMET data reported for these derivatives ijacskros.com:

DerivativeConsensus LogPLogS (Water solubility)TPSA (A²)BBB PermeationGI AbsorptionSkin Permeation (cm/s)Lipinski Rule ViolationsBioavailability ScoreLD50 (mg/kg)Toxicity Class
12a0.51-1.65 (Very soluble)82.92NoHigh-7.49Yes; 0 violation0.55500Class-4
12b0.82-1.96 (Very soluble)82.92NoHigh-7.31Yes; 0 violation0.55500Class-4
12c0.48-1.73 (Very soluble)92.15NoHigh-7.69Yes; 0 violation0.556200Class-6
12d1.05-2.25 (Soluble)82.92NoHigh-7.25Yes; 0 violation0.55320Class-4

Data extracted from computational studies on spiro[imidazolidine-pyrazoline]-2,4-dione derivatives ijacskros.com. Note: This data is for derivatives and not this compound itself, but provides context for in silico studies on related structures.

These computational data suggest that these related compounds possess suitable physiochemical properties and drug-likeliness features, indicating good oral bioavailability and high gastrointestinal absorption. ijacskros.com

Advanced Analytical Methodologies for Research and Characterization of Tetrantoin

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular architecture of Tetrantoin (B1682237). By interacting with electromagnetic radiation, molecules reveal specific information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy maps the chemical environment of hydrogen atoms (protons) within the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. Protons in different locations will resonate at different frequencies, providing clues to the molecule's structure. Spin-spin coupling patterns can further reveal the connectivity of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkyl, alkene, aromatic, carbonyl).

Hypothetical ¹H NMR Data for this compound
Chemical Shift (δ, ppm) Multiplicity Integration
7.85d2H
7.42t2H
4.15q2H
1.25t3H
Hypothetical ¹³C NMR Data for this compound
Chemical Shift (δ, ppm) Carbon Type
165.4Carbonyl
135.2Aromatic
129.8Aromatic
128.5Aromatic
61.3Aliphatic (O-CH₂)
14.2Aliphatic (CH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. vscht.cznih.gov The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). compoundchem.com This absorption pattern is unique to the molecule and serves as a molecular fingerprint.

Key characteristic absorption bands in the IR spectrum of this compound would be analyzed to confirm the presence of specific functional groups. For instance, a strong absorption band in the region of 1700-1750 cm⁻¹ would indicate the presence of a carbonyl group (C=O). Absorptions in the 3000-3100 cm⁻¹ range could suggest aromatic C-H bonds, while those in the 2850-2960 cm⁻¹ range are characteristic of aliphatic C-H bonds.

Hypothetical IR Absorption Data for this compound
Wavenumber (cm⁻¹) Functional Group
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch
1720C=O Carbonyl Stretch
1600, 1475Aromatic C=C Stretch
1250C-O Stretch

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides information about the molecular weight of this compound and can also be used to deduce its elemental composition and structural features through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, often to four or five decimal places. nih.govmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. sannova.netnih.gov HRMS is a critical tool for confirming the identity of newly synthesized batches of this compound and for identifying unknown impurities.

Hypothetical HRMS Data for this compound
Calculated m/z Observed m/z Elemental Formula
207.0970207.0968C₁₁H₁₃NO₃

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

Reversed-Phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). This compound, depending on its polarity, will interact with the stationary phase to varying degrees, leading to its separation from other components in the sample. The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification. Quantification is typically achieved by comparing the peak area of this compound in the sample to that of a known standard.

Hypothetical RP-HPLC Method Parameters for this compound Analysis
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Rt) 5.8 min

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, provided it is sufficiently volatile and thermally stable. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analyte between the gas and stationary phases. The retention time in GC is also a key identifier. For non-volatile or thermally labile compounds, derivatization may be necessary to increase their volatility for GC analysis.

Hypothetical GC Method Parameters for this compound Analysis
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C
Detector Flame Ionization Detector (FID)
Retention Time (Rt) 12.3 min

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS, HPLC-MS/NMR)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are indispensable for the analysis of this compound and its related compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry/Nuclear Magnetic Resonance (HPLC-MS/NMR) offer high sensitivity and selectivity for the identification and quantification of this compound and its metabolites.

An analytically sensitive LC-MS/MS research method has been developed for the quantification of retinoids, including this compound, in serum. thermofisher.com This method demonstrates good linearity and reproducibility, with a linear response between 1 and 1000 ng/mL and a correlation factor (R2) consistently above 0.98. thermofisher.com The lower limits of detection (LLOD) and quantification (LLOQ) in serum have been determined to be in the sub-ng/mL levels for retinoids and their metabolites. thermofisher.com

Normal phase LC-MS has been utilized to investigate the degradation products of all-trans retinoic acid (a form of this compound) when exposed to light and air. nih.gov This analysis identified isomerization and the formation of 5,6-epoxides as primary degradation pathways. nih.gov High-throughput LC-MS/MS methods have also been established for the simultaneous estimation of related retinoids and their metabolites in human plasma, showcasing the versatility of this technique in complex biological matrices. bohrium.com

The experimental conditions for LC-MS analysis of trans-retinoic acid have been optimized to obtain molecular weights and characteristic fragmentation patterns. Preliminary experiments indicated that electrospray negative mode was the most efficient for ionizing retinoic acid.

A highly sensitive and selective method using normal-phase HPLC with online Atmospheric Pressure Chemical Ionization (APCI) MSn has been described for the quantification of retinoids. springernature.com This technique is particularly valuable for analyzing retinoids that are present at low concentrations and are labile to heat, light, and oxygen. springernature.com

Table 1: LC-MS/MS Method Parameters for this compound Analysis

Parameter Value
Linear Range 1 - 1000 ng/mL thermofisher.com
Correlation Coefficient (R²) > 0.98 thermofisher.com
Lower Limit of Detection (LLOD) Sub ng/mL thermofisher.com
Lower Limit of Quantification (LLOQ) Sub ng/mL thermofisher.com

| Ionization Mode | Electrospray Negative Mode |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the separation and quantification of this compound and its isomers. A normal-phase HPTLC method has been developed for the simultaneous separation of retinoic acid isomers, tretinoin (B1684217) and isotretinoin. researchgate.net

This method utilizes an aluminum-backed silica (B1680970) gel 60 F254 layer with a mobile phase of toluene-ethyl acetate-methanol (8:1:0.5, v/v). researchgate.net Quantification is achieved through ultraviolet (UV) detection at 334 nm. researchgate.net The method has been validated according to International Conference on Harmonization (ICH) guidelines and has demonstrated good linearity in the concentration range of 30 to 70 ng per band for both isomers. researchgate.net

Another HPTLC method for the quantitative determination of Isotretinoin on silica gel 60 F254 TLC plates used a mobile phase of toluene-methanol (9.0 + 1.0 v/v) with densitometric analysis at 340 nm. researchgate.net This method showed a good linear relationship with a correlation coefficient (r²) of 0.9995 in the concentration range of 100–500 ng/spot. researchgate.net

Table 2: HPTLC Method Validation for this compound Isomers

Parameter Tretinoin Isotretinoin
Linear Range 30 - 70 ng/band researchgate.net 30 - 70 ng/band researchgate.net
Recovery 95 - 102% researchgate.net 95 - 102% researchgate.net

| Detection Wavelength | 334 nm researchgate.net | 334 nm researchgate.net |

Thin Layer Chromatography (TLC) is also employed for the identification of this compound in cosmetic products, often in conjunction with HPLC for confirmation. asean.orgaseancosmetics.org

Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. libretexts.org This methodology has been instrumental in understanding the conformation of this compound and its interactions with binding proteins.

X-ray crystallographic studies of a secreted epididymal retinoic acid-binding protein have revealed that the bound all-trans-retinoic acid adopts a horseshoe-like conformation. nih.gov This conformation is noteworthy as it resembles the structure of the 9-cis isomer of the ligand. nih.gov This finding provides insights into the mechanism by which this protein can recognize and bind both all-trans- and 9-cis-retinoic acids. nih.gov

Furthermore, X-ray diffraction has been used to confirm the formation of inclusion complexes of this compound with cyclodextrins. nih.gov The disappearance of the this compound peak in the diffractogram of the complexed form indicates the presence of a true complex without free drug. nih.gov The complex powder is observed to be more amorphous than the pure, crystalline this compound. nih.gov

Validation of Analytical Procedures for Research Applications

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose and provide reliable, reproducible, and accurate data. europa.eu The validation process for analytical methods used in this compound research encompasses several key parameters.

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. europa.eu For this compound analysis, this involves demonstrating that the method can distinguish this compound from its isomers, degradation products, and other matrix components. nih.gov In chromatographic methods, specificity is often evaluated by comparing the chromatograms of blank samples, spiked samples, and samples containing potential interferents. nih.gov The selectivity of a method refers to the extent to which it can determine particular analytes in a complex mixture without interference from other components. gavinpublishers.com

Determination of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. xisdxjxsu.asia The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. xisdxjxsu.asia

For a liquid chromatography method for the quantification of tretinoin, the LOD and LOQ were found to be 0.0165 μg/mL and 0.0495 μg/mL, respectively. nih.govnih.gov In another RP-HPLC method, the LOD and LOQ were determined to be 0.0443 µg/mL and 0.1343 µg/mL. researchgate.netresearchgate.net A UV-spectrophotometric method reported an LOD of 0.24 µg/ml and an LOQ of 0.727 µg/ml. xisdxjxsu.asia

Table 3: Detection and Quantitation Limits for this compound Analysis

Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
Liquid Chromatography 0.0165 μg/mL nih.govnih.gov 0.0495 μg/mL nih.govnih.gov
RP-HPLC 0.0443 µg/mL researchgate.netresearchgate.net 0.1343 µg/mL researchgate.netresearchgate.net

Evaluation of Linearity and Dynamic Range

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. xisdxjxsu.asia The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com

A liquid chromatography method for this compound was found to be linear in the range of 0.05–15.00 μg/mL with a correlation coefficient (r) of 0.9999. nih.govnih.gov An RP-HPLC method demonstrated excellent linearity in the concentration range of 5–25 µg/mL with a correlation coefficient (R²) close to 1. researchgate.netresearchgate.netrasayanjournal.co.in A UV-spectrophotometric method for this compound showed linearity within the concentration range of 2µg/ml and 10µg/ml with a regression of y= 0.0551x – 0.0395. xisdxjxsu.asia

Table 4: Linearity and Dynamic Range of Analytical Methods for this compound

Analytical Method Linear Range Correlation Coefficient (r/R²)
Liquid Chromatography 0.05 - 15.00 μg/mL nih.govnih.gov 0.9999 nih.govnih.gov
RP-HPLC 5 - 25 µg/mL researchgate.netresearchgate.netrasayanjournal.co.in ~1 researchgate.netresearchgate.netrasayanjournal.co.in

Precision and Accuracy Determinations

The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. jddtonline.info It is typically expressed as the relative standard deviation (RSD). Accuracy, on the other hand, denotes the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. jddtonline.info

Several studies have validated the precision and accuracy of liquid chromatography (LC) methods for the quantification of tretinoin in various matrices. For instance, one study demonstrated that their LC method was precise, with an intra-day and inter-day precision relative standard deviation (RSD) of less than 5%. nih.govnih.gov The accuracy of this method was confirmed with recovery values ranging from 89.4% to 113.9%. nih.govnih.gov

Another rapid high-performance liquid chromatography (HPLC) method also confirmed its precision and accuracy through validation experiments. nih.gov When applied to commercial tretinoin samples, this method yielded recoveries of 104.9% for cream formulations and 107.7% for gel formulations. nih.gov A separate reversed-phase high-performance liquid chromatography (RP-HPLC) method also reported that the percentage RSD for both intra-day and inter-day precision was consistently less than 2%, with recovery studies indicating accuracy within acceptable limits. researchgate.netrasayanjournal.co.in

The following table summarizes the precision and accuracy data from various studies on tretinoin analysis:

Table 1: Summary of Precision and Accuracy Data for Tretinoin Analytical Methods
Analytical Method Matrix Precision (%RSD) Accuracy (% Recovery)
Liquid Chromatography Methanolic Solution Intra-day: 1.29%, Inter-day: 0.99% 89.4% - 114.3%
Liquid Chromatography Semisolid Formulations <5% Not Specified
Rapid HPLC Cream Formulations Not Specified 104.9%
Rapid HPLC Gel Formulations Not Specified 107.7%
RP-HPLC Topical Formulations <2% (Intra-day and Inter-day) Within acceptable bounds
5.5. Emerging Analytical Technologies and Their Application

The field of pharmaceutical analysis is continually evolving, with new technologies offering enhanced sensitivity, specificity, and efficiency. While established methods like HPLC are robust for this compound analysis, emerging technologies hold promise for further advancing its research and characterization.

High-Throughput and Modern Analytical Equipment: The use of modern analytical equipment can accelerate analytical development and enable testing across multiple product modalities. pharmtech.com Techniques compatible with high-throughput testing, such as ultra-high-performance liquid chromatography (UHPLC), can significantly reduce analysis time while improving resolution and sensitivity. pharmtech.com

Advanced Chromatographic and Spectrometric Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This has long been a powerful tool for its robustness and precision in pharmaceutical analysis. bioprocessonline.com LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and sensitivity for the analysis of complex mixtures. semanticscholar.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This emerging PAT (Process Analytical Technology) solution offers a simplified yet powerful method for applications like cell culture media analysis, which could be relevant in biotechnological production processes involving this compound. bioprocessonline.com

Novel Analytical Platforms: The development of new analytical platforms is a key trend. mdpi.com For instance, multi-detection size exclusion chromatography is an advanced tool for monitoring complex biological products. mdpi.com While not directly applied to this compound yet, the principle of utilizing multiple detectors to gain more comprehensive information could be adapted for its analysis, especially in complex formulations or biological matrices.

Miniaturization and Green Chemistry: Innovations such as microfluidics and lab-on-a-chip devices are revolutionizing data collection and analysis by reducing reagent consumption and waste, aligning with the principles of green chemistry. solubilityofthings.com These miniaturized techniques could be adapted for rapid, on-site analysis of this compound in the future.

The application of these emerging technologies to this compound analysis could lead to more efficient and comprehensive characterization, from quality control of pharmaceutical formulations to detailed pharmacokinetic and metabolic studies.

Future Directions and Research Opportunities in Tetrantoin Studies

Exploration of Undiscovered Bioactivities and Therapeutic Potential of Tetrantoin (B1682237) Derivatives

While this compound has been recognized for its anticonvulsant activity, the broader therapeutic potential of this compound and its derivatives remains an active area for exploration. Spirohydantoin derivatives, in general, exhibit a wide range of biological activities, including potential as anticancer, antifungal, antidiabetic, antioxidant, antibacterial, anti-inflammatory, and antiviral agents. ijacskros.comresearchgate.netnih.gov Given the structural versatility of the hydantoin (B18101) scaffold, modifications to the this compound structure could lead to derivatives with enhanced potency, selectivity, or novel bioactivities. researchgate.net Future research could focus on targeted screening of this compound analogs against various biological targets and disease models to identify new therapeutic applications beyond its known anticonvulsant effects. This could involve high-throughput screening approaches and in-depth pharmacological profiling of newly synthesized derivatives.

Advanced Computational Chemistry for De Novo Design of this compound Analogs

Computational chemistry plays a crucial role in modern drug discovery by enabling the design and prediction of molecular properties and activities. longdom.orgtaylorandfrancis.com Advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and de novo design, can be employed to guide the synthesis of novel this compound analogs with desired characteristics. taylorandfrancis.comnih.gov De novo design approaches can computationally generate new molecular structures based on specific criteria, such as predicted binding affinity to a target or desired pharmacokinetic properties. taylorandfrancis.com Integrating machine learning and artificial intelligence into these computational workflows can further accelerate the identification of promising this compound derivatives for synthesis and biological evaluation. taylorandfrancis.comnih.govmit.edu These methods can help prioritize which analogs are most likely to possess beneficial bioactivities, reducing the time and resources required for experimental synthesis and testing.

Development of Innovative Preclinical Models for Efficacy and Mechanistic Studies

Understanding the efficacy and underlying mechanisms of this compound and its derivatives requires relevant and predictive preclinical models. While in vivo animal models have been used in the study of anticonvulsants and other therapeutic agents, the development of more innovative and complex models could provide deeper insights. nih.govgoogleapis.com This includes the use of advanced cell culture systems, such as 3D organoids or co-culture models that better mimic the physiological environment, as well as genetically engineered animal models that recapitulate specific disease pathologies relevant to potential new indications for this compound derivatives. nih.gov Such models can help elucidate the molecular targets, signaling pathways, and cellular processes modulated by this compound analogs, facilitating the rational design of more effective compounds.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics, etc.) provides unprecedented opportunities to study the effects of compounds at a systems level. azolifesciences.commdpi.comnih.govnih.gov Integrating multi-omics data generated from biological systems treated with this compound or its derivatives can offer a holistic view of their biological impact. azolifesciences.comnih.govfrontiersin.org This integrated analysis can reveal complex interactions between different molecular layers, such as how this compound affects gene expression, protein levels, and metabolic pathways simultaneously. azolifesciences.commdpi.comnih.gov By identifying key molecular signatures and perturbed networks, multi-omics integration can provide a comprehensive understanding of this compound's mechanism of action and potentially uncover new therapeutic targets or biomarkers of response. frontiersin.org

Sustainable and Efficient Synthesis Approaches for this compound and its Derivatives

Developing sustainable and efficient synthetic routes for this compound and its derivatives is crucial for their potential large-scale production and further research. thieme-connect.comnih.gov Traditional synthesis methods for hydantoin derivatives exist, but there is a continuous need for cleaner, greener, and more cost-effective approaches. thieme-connect.com Future research could focus on exploring alternative synthetic methodologies, such as catalysis, flow chemistry, or mechanochemistry, to improve reaction yields, reduce reaction times, minimize waste generation, and utilize more environmentally friendly solvents and reagents. thieme-connect.com The development of practical and high-yielding synthesis strategies is essential to support extensive exploration of this compound's chemical space and the production of promising derivatives for preclinical and clinical development.

Q & A

Q. How should longitudinal studies assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability tests (ICH guidelines) at elevated temperatures/humidity levels. Monitor degradation via UPLC-UV and identify products with high-resolution mass spectrometry. Use Arrhenius equations to predict shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.